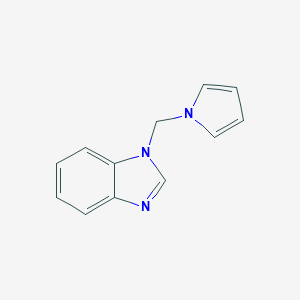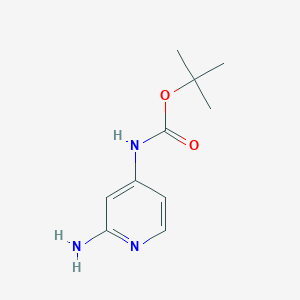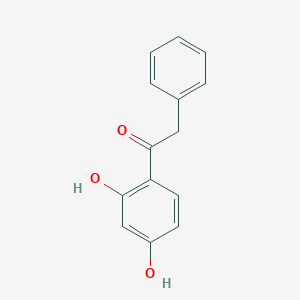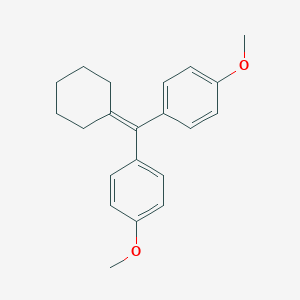
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene
Descripción general
Descripción
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene, also known as CM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CM is a member of the family of compounds known as benzylidene derivatives, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is not fully understood. However, it has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer progression. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. One of the limitations of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential use in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene in animal models and humans.
Conclusion:
In conclusion, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene represents a promising candidate for the development of novel therapeutics.
Aplicaciones Científicas De Investigación
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
10218-57-2 |
|---|---|
Nombre del producto |
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene |
Fórmula molecular |
C21H24O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-[cyclohexylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C21H24O2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h8-15H,3-7H2,1-2H3 |
Clave InChI |
DSKROVAOMFMFPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
Otros números CAS |
10218-57-2 |
Sinónimos |
1-[cyclohexylidene(4-methoxyphenyl)methyl]-4-methoxybenzene |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

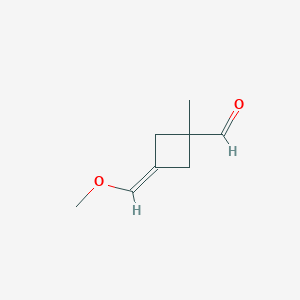
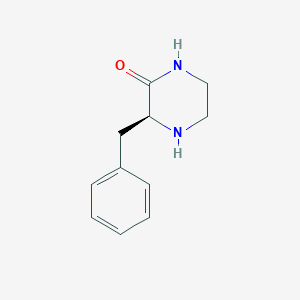
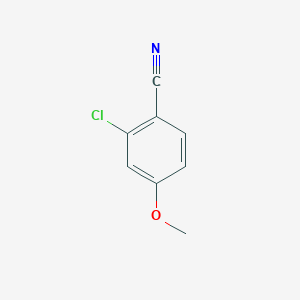
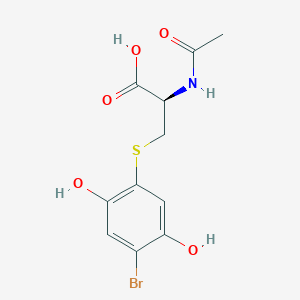
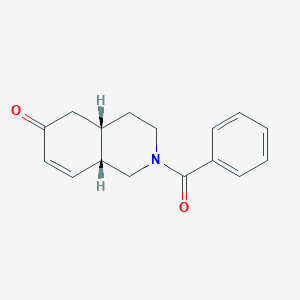
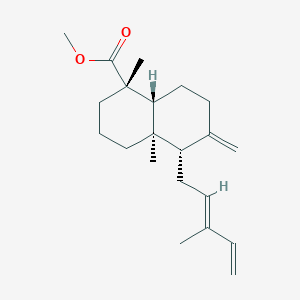
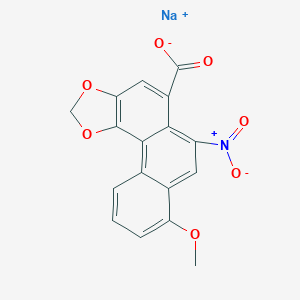

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
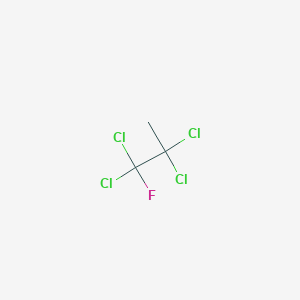
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
